
N,4-dimethyl-N'-(3-phenyl-2-propen-1-ylidene)benzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,4-dimethyl-N'-(3-phenyl-2-propen-1-ylidene)benzenesulfonohydrazide, commonly known as DPBSH, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. DPBSH belongs to the class of hydrazones, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of DPBSH is not fully understood. However, it has been suggested that DPBSH exerts its biological activities through the inhibition of various enzymes and signaling pathways. DPBSH has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. DPBSH has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
DPBSH has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells and induce apoptosis. DPBSH has also been shown to reduce inflammation and oxidative stress. In addition, DPBSH has been reported to exhibit neuroprotective effects by reducing neuronal damage and improving cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPBSH has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits diverse biological activities. However, DPBSH also has some limitations. Its mechanism of action is not fully understood, and its potential toxicity and side effects need to be further investigated.
Direcciones Futuras
There are several future directions for the research on DPBSH. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential toxicity and side effects in more detail. In addition, DPBSH could be further developed as a potential drug candidate for the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders.
Conclusion:
In conclusion, DPBSH is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. It exhibits diverse biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral activities. DPBSH has the potential to be used in the development of novel drugs for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action, potential toxicity, and side effects.
Métodos De Síntesis
DPBSH can be synthesized through the reaction of 4-dimethylaminobenzaldehyde and 3-phenylpropenal in the presence of hydrazine hydrate and sulfuric acid. The reaction yields a yellow crystalline solid, which is then recrystallized from ethanol to obtain pure DPBSH.
Aplicaciones Científicas De Investigación
DPBSH has been extensively studied for its potential therapeutic properties. It has been reported to exhibit anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral activities. DPBSH has also been shown to possess antioxidant and neuroprotective properties. Due to its diverse biological activities, DPBSH has the potential to be used in the development of novel drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
N,4-dimethyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-15-10-12-17(13-11-15)22(20,21)19(2)18-14-6-9-16-7-4-3-5-8-16/h3-14H,1-2H3/b9-6+,18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBWIDLNEVXLTK-RZZDJWKDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)N=CC=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)/N=C/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

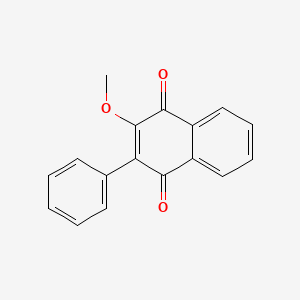
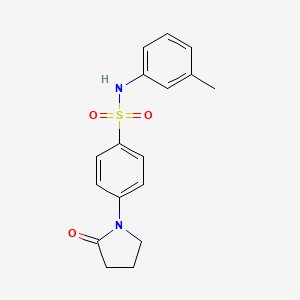
![5-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5693492.png)
![1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5693501.png)
![ethyl 2-{[(2-chlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5693510.png)
![4-methyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-(2-phenylethyl)-4H-1,2,4-triazole](/img/structure/B5693512.png)
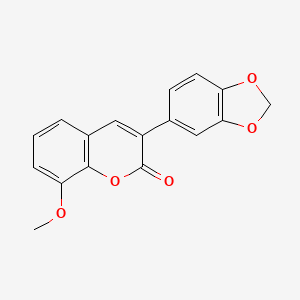
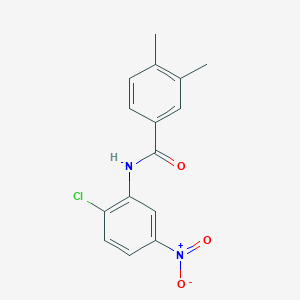
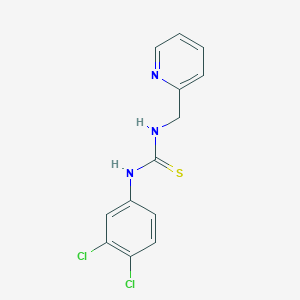
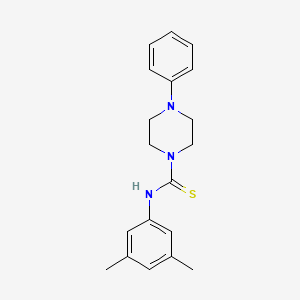

![2-(4-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinazolinamine](/img/structure/B5693559.png)

![N'-[1-(1-benzofuran-2-yl)ethylidene]-2-methyl-3-furohydrazide](/img/structure/B5693574.png)